molecular formula C7H7NO2 B1212914 3-Pyridineacetic acid CAS No. 501-81-5

3-Pyridineacetic acid

Cat. No.: B1212914
CAS No.: 501-81-5
M. Wt: 137.14 g/mol
InChI Key: WGNUNYPERJMVRM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Homonicotinic acid undergoes various chemical reactions, including:

    Oxidation: Homonicotinic acid can be oxidized to form pyridine-3-carboxylic acid.

    Reduction: Reduction of homonicotinic acid can yield pyridine-3-methanol.

    Substitution: The carboxyl group of homonicotinic acid can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid.

    Reduction: Pyridine-3-methanol.

    Substitution: Various esters and amides of homonicotinic acid.

Comparison with Similar Compounds

Homonicotinic acid is structurally similar to other pyridine carboxylic acids, such as:

Uniqueness: Homonicotinic acid’s unique structure, with an acetic acid group at the 3-position, distinguishes it from other pyridine carboxylic acids. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNUNYPERJMVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060110
Record name 3-Pyridineacetic acid
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Molecular Weight

137.14 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Pyridylacetic acid
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CAS No.

501-81-5, 6419-36-9
Record name 3-Pyridineacetic acid
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Record name 3-Pyridineacetic acid
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Record name 3-pyridineacetic acid
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Record name 3-pyridylacetic acid
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Record name 3-pyridylacetic acid
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Record name 3-PYRIDINEACETIC ACID
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Record name 3-Pyridylacetic acid
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Synthesis routes and methods

Procedure details

To a suspension of 2-(pyridin-3-yl)acetic acid-hydrochloride (13.2 g, 75.6 mmol) in ethanol (100 mL) was added a solution (150 mL) of 0.5 mol potassium hydroxide/ethanol, and the mixture was stirred well, then filtered to remove potassium chloride, concentrated, and dried to give 2-(pyridin-3-yl)acetic acid (10.6 g, quantitative).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
potassium hydroxide ethanol
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-pyridineacetic acid typically synthesized?

A2: A common synthetic route starts with 3-acetylpyridine, which can be obtained through esterification and condensation of nicotinic acid. [] The synthesis proceeds through the formation of 3-pyridylthioacetmorpholide, followed by hydrolysis and acidification to yield this compound hydrochloride. [] This method offers a relatively straightforward and efficient approach with an overall yield of 51%. [] A more recent method utilizing a one-pot approach has also been reported, simplifying the process and reducing waste. []

Q2: Are there any structural modifications of this compound that have been explored, and how do they affect its biological activity?

A3: Researchers have synthesized and studied the effects of structural modifications on the biological activity of this compound. For example, the synthesis and evaluation of 6-isobutyl-α-methyl-3-pyridineacetic acid and its 2-chloro analogue aimed to assess their platelet aggregation inhibitory activity. [, ] While the 6-isobutyl-α-methyl derivative displayed activity comparable to ibuprofen, the 2-chloro analogue showed no significant effect at the same dosage. [] This finding highlights the importance of specific structural features in determining the biological activity of this compound derivatives.

Q3: Has this compound been investigated in the context of cephalosporin antibiotics?

A4: Yes, this compound derivatives, specifically 1,2-dihydro-6-methyl-α-oximino-2-oxo-3-pyridineacetic acid, have been explored for their potential as side chains in semisynthetic cephalosporins. [] This research involved coupling the derivative to 7-aminocephalosporanic acid and its 3'-(1-methyltetrazol-5-yl)thiolo analogue using various coupling methods and oxime protecting groups. [] The resulting cephalosporins were tested for their antibacterial activity and compared to existing drugs like cefuroxime and cefotaxime. []

Q4: Are there any studies comparing the pharmacological properties of this compound with nicotinic acid?

A5: Several studies have explored the pharmacological similarities and differences between this compound and its structural analogue, nicotinic acid. Researchers have investigated their comparative hypocholesterolemic activities, [, , ] as well as their hyperbilirubinemic effects. [] Additionally, a study directly compared blood levels, urinary elimination, and the excretion of metabolites for both compounds in humans. [] These comparative studies provide valuable insights into the structure-activity relationships and pharmacological profiles of both compounds.

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